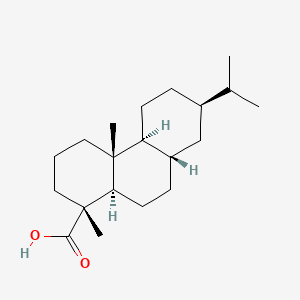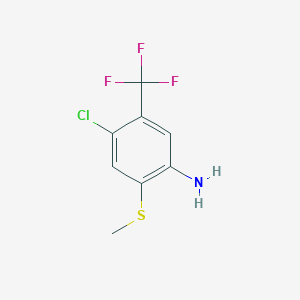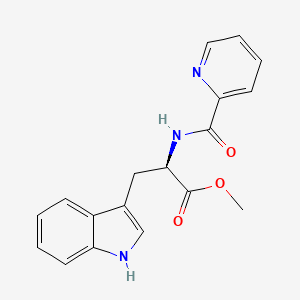
(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminoethyl)(ethyl)(2,2,2-Trifluorethyl)amin ist eine organische Verbindung mit der Summenformel C₆H₁₃F₃N₂ und einem Molekulargewicht von 170,18 g/mol . Diese Verbindung zeichnet sich durch das Vorhandensein einer Aminogruppe, einer Ethylgruppe und einer Trifluorethylgruppe aus, die an einem zentralen Stickstoffatom gebunden sind. Es wird hauptsächlich für Forschungszwecke verwendet und hat verschiedene Anwendungen in wissenschaftlichen Studien.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2-Aminoethyl)(ethyl)(2,2,2-Trifluorethyl)amin beinhaltet typischerweise die Reaktion von Ethylamin mit 2,2,2-Trifluorethylamin unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Verwendung von Kupplungsreagenzien wie Carbonyldiimidazol, um die Reaktion zu erleichtern . Die Reaktion wird üblicherweise in einem Lösungsmittelmedium bei Raumtemperatur durchgeführt.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für (2-Aminoethyl)(ethyl)(2,2,2-Trifluorethyl)amin nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labormaßstab. Das Verfahren kann zusätzliche Reinigungsschritte umfassen, um die hohe Reinheit und Qualität der Verbindung für industrielle Anwendungen sicherzustellen.
Chemische Reaktionsanalyse
Reaktionstypen
(2-Aminoethyl)(ethyl)(2,2,2-Trifluorethyl)amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene Amin-Derivate umwandeln.
Substitution: Die Trifluorethylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Substitutionsreagenzien wie Alkylhalogenide. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um die gewünschten Produkte zu erhalten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise Oxidation zu Oxiden führen, während Substitutionsreaktionen verschiedene substituierte Amine erzeugen können.
Wissenschaftliche Forschungsanwendungen
(2-Aminoethyl)(ethyl)(2,2,2-Trifluorethyl)amin hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Untersucht wegen seiner möglichen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen.
Medizin: Erforscht wegen seiner möglichen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2-Aminoethyl)(ethyl)(2,2,2-Trifluorethyl)amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Wegen. Die Trifluorethylgruppe kann die Lipophilie der Verbindung erhöhen, wodurch sie effektiver mit Lipidmembranen und Proteinen interagieren kann. Die Aminogruppe kann Wasserstoffbrückenbindungen mit Zielmolekülen bilden und so deren biologische Aktivität beeinflussen .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
Wissenschaftliche Forschungsanwendungen
(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The amino group can form hydrogen bonds with target molecules, influencing their biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,2,2-Trifluorethylamin: Eine einfachere Verbindung mit ähnlicher Trifluorethylfunktionalität.
2-Amino-N-(2,2,2-Trifluorethyl)acetamid: Ein Acetamid-Derivat mit ähnlichen Strukturmerkmalen.
Einzigartigkeit
(2-Aminoethyl)(ethyl)(2,2,2-Trifluorethyl)amin ist aufgrund seiner Kombination aus einer Aminogruppe, einer Ethylgruppe und einer Trifluorethylgruppe einzigartig. Diese Kombination verleiht ihr besondere chemische und physikalische Eigenschaften, die sie für bestimmte Forschungs- und Industrieanwendungen wertvoll machen.
Eigenschaften
Molekularformel |
C6H13F3N2 |
|---|---|
Molekulargewicht |
170.18 g/mol |
IUPAC-Name |
N'-ethyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H13F3N2/c1-2-11(4-3-10)5-6(7,8)9/h2-5,10H2,1H3 |
InChI-Schlüssel |
JQASGUKAATXXIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCN)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12313462.png)
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis](/img/structure/B12313464.png)


![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313476.png)
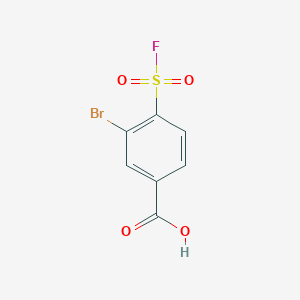
![2-hydroxy-S-(4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethane-1-sulfonamido](/img/structure/B12313480.png)

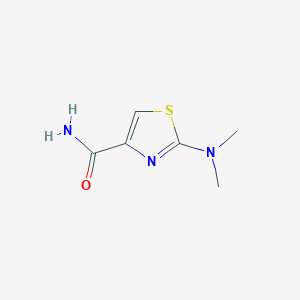
![2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B12313514.png)

